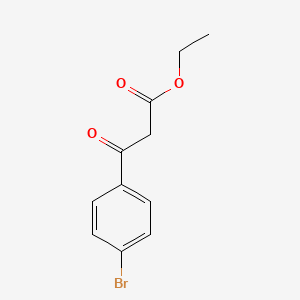

Ethyl 3-(4-bromophenyl)-3-oxopropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDYXCKRDRCJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949375 | |

| Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26510-95-2 | |

| Record name | Ethyl 4-bromo-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26510-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-bromo-beta-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026510952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for Ethyl 3 4 Bromophenyl 3 Oxopropanoate

Classical and Modern Preparative Routes

The preparation of Ethyl 3-(4-bromophenyl)-3-oxopropanoate is centered on the formation of a key carbon-carbon bond between a benzoyl group and an acetate-derived fragment. Both historical and contemporary organic chemistry provide effective methods for this transformation.

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters from two ester molecules. fiveable.mewikipedia.org For the synthesis of this compound, a "crossed" or "mixed" Claisen condensation is necessary. organic-chemistry.orglibretexts.org This reaction involves two different esters: one that can form an enolate (the nucleophile) and one that cannot (the electrophile). organic-chemistry.org

In a typical procedure, ethyl acetate (B1210297) acts as the enolizable component, while an aromatic ester without α-hydrogens, such as ethyl 4-bromobenzoate (B14158574), serves as the electrophilic partner. organic-chemistry.orglibretexts.org The reaction is driven by the formation of a stable enolate of the final β-keto ester product, which requires a stoichiometric amount of base. wikipedia.orgmasterorganicchemistry.com

Optimizing the Claisen condensation is critical for maximizing the yield and purity of the desired β-keto ester. Several factors can be fine-tuned to achieve this.

Base Stoichiometry : The reaction requires at least one full equivalent of base. masterorganicchemistry.com This is because the resulting β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) and is deprotonated by the alkoxide base. masterorganicchemistry.com This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product. chemistrysteps.compressbooks.pub

Temperature Control : Reactions are often initiated at low temperatures and allowed to warm to room temperature or heated gently to ensure completion. fiveable.me Careful temperature management helps to minimize potential side reactions.

Reagent Addition : Slow addition of one reagent to the other can help control the reaction rate and prevent unwanted self-condensation of the enolizable ester.

Research findings indicate that the use of stronger bases, such as sodium amide or sodium hydride, can often lead to higher yields compared to sodium ethoxide. organic-chemistry.org

The choice of base and solvent is paramount in a Claisen condensation, directly impacting reaction efficiency and the product profile. numberanalytics.comnumberanalytics.com The base must be strong enough to deprotonate the ester, but its selection is constrained by potential side reactions. wikipedia.org

Base Selection : The most common base is the sodium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters). chemistrysteps.comyoutube.com This choice prevents transesterification, a side reaction where the alkoxide base swaps with the ester's alkoxy group. youtube.comyoutube.com For mixed Claisen condensations, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, as it irreversibly forms the enolate of the more acidic ester without competing in nucleophilic substitution. wikipedia.orgnumberanalytics.com

Solvent Systems : The solvent must be able to dissolve the reactants and intermediates. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are frequently used because they effectively solvate the enolate ion, enhancing its reactivity. numberanalytics.comnumberanalytics.com When an alkoxide base is used, the corresponding alcohol (e.g., ethanol (B145695) for sodium ethoxide) is often the solvent of choice to maintain the integrity of the base and ester. youtube.com

| Base/Solvent System | Typical Application | Advantages | Considerations |

|---|---|---|---|

| Sodium Ethoxide / Ethanol | Standard Claisen with ethyl esters | Prevents transesterification side reactions. youtube.comlibretexts.org | Reaction is an equilibrium; requires stoichiometric base to drive to completion. chemistrysteps.com |

| Sodium Hydride (NaH) / THF | When a stronger, non-alkoxide base is needed | Irreversibly deprotonates the ester; can increase yield. organic-chemistry.org | NaH is a heterogeneous reagent; reaction can be slower. |

| Lithium Diisopropylamide (LDA) / THF | Mixed Claisen condensations | Strong, non-nucleophilic base; provides fast and complete enolate formation at low temperatures (-78 °C). wikipedia.orgnumberanalytics.com | Requires anhydrous conditions and inert atmosphere; LDA is sensitive to moisture and air. |

Beyond the classical Claisen condensation, other synthetic strategies offer viable routes to this compound. These methods often provide greater control and may be advantageous under specific circumstances.

While direct carboxylation of an organometallic species to form a β-keto ester is complex, related carbonylation reactions provide a modern alternative. One such method is the palladium-catalyzed carbonylation of halomethyl ketones. researchgate.net This approach introduces a carbonyl group that can be trapped by an alcohol to form the desired ester.

A plausible route would involve:

Starting Material : 2-Chloro-1-(4-bromophenyl)ethan-1-one.

Reaction : The halomethyl ketone is subjected to palladium-catalyzed carbonylation under a carbon monoxide (CO) atmosphere in the presence of ethanol.

Mechanism : The palladium catalyst facilitates the insertion of CO into the carbon-chlorine bond, forming an acyl-palladium intermediate. This intermediate then undergoes alcoholysis with ethanol to yield this compound.

This method is advantageous as it constructs the β-keto ester functionality in a single, efficient step from a readily available precursor. researchgate.net

A direct and highly effective method for synthesizing this compound is the acylation of an ester enolate. youtube.com This reaction involves treating the pre-formed enolate of ethyl acetate with 4-bromobenzoyl chloride. libretexts.org

The process unfolds in two distinct steps:

Enolate Formation : Ethyl acetate is treated with a strong, non-nucleophilic base, typically LDA, in an aprotic solvent like THF at low temperature (-78 °C). This quantitatively converts the ester into its lithium enolate. libretexts.org

Acylation : The nucleophilic enolate is then treated with the electrophilic 4-bromobenzoyl chloride. The enolate attacks the carbonyl carbon of the acid chloride in an SN2-type reaction, displacing the chloride leaving group and forming the new carbon-carbon bond. libretexts.orgpressbooks.pub

This method offers excellent control as the nucleophile and electrophile are generated and reacted in separate, defined steps, minimizing self-condensation and other side reactions. libretexts.org

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Key Reagents | Product |

|---|---|---|---|

| Ethyl acetate | 4-Bromobenzoyl chloride | 1. Lithium diisopropylamide (LDA) 2. Tetrahydrofuran (THF) | This compound |

Alternative Synthetic Pathways to this compound

Advanced Synthetic Strategies and Mechanistic Insights

The synthesis and application of this compound are central to various advanced organic chemistry strategies. These include its use as a foundational component in multicomponent reactions and its formation through sophisticated catalytic methods.

Multicomponent Reaction (MCR) Strategies Employing this compound as a Key Building Block

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com This approach is lauded for its high atom economy, time and energy efficiency, and its ability to rapidly generate libraries of structurally diverse molecules. mdpi.com β-Keto esters, such as this compound, are highly valued substrates in MCRs due to their multiple reactive sites. nih.govnih.gov

Classic MCRs where β-keto esters are pivotal include the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction. mdpi.com In the Hantzsch reaction, a β-keto ester reacts with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to produce dihydropyridines. The Biginelli reaction is a cyclocondensation between a β-keto ester, an aldehyde, and urea (B33335) to yield dihydropyrimidinones. mdpi.com These strategies highlight the potential of this compound to serve as a key precursor for generating complex heterocyclic scaffolds.

A cascade reaction, also known as a domino or tandem reaction, involves a sequence of at least two consecutive transformations where each subsequent reaction is triggered by the chemical functionality formed in the previous step. wikipedia.org These processes occur without the need to isolate intermediates or add new reagents after the initial step. wikipedia.org

The mechanism for a domino reaction involving a β-keto ester like this compound could, for example, be initiated by an enzyme or a chemical catalyst. psu.edu A representative sequence might begin with a Michael addition, followed by an intramolecular cyclization and subsequent elimination or rearrangement. For instance, the reaction of a thioamide with an appropriate bromo-ester can proceed through a domino mechanism involving an SN2 reaction, a Michael addition, an E1cB elimination, and a nih.govacs.org-H shift to form highly substituted thiazole (B1198619) derivatives. nih.gov Enzyme-initiated domino reactions can also be triggered by the selective hydrolysis of an ester, which then participates in a subsequent intramolecular reaction. psu.edu

Achieving stereocontrol in multicomponent reactions is a significant challenge and a major focus of modern synthetic chemistry. The use of chiral catalysts, whether transition-metal-based or purely organic, is crucial for guiding the stereochemical outcome of these reactions. researchgate.net These catalytic stereoselective MCRs can generate complex spirocyclic and heterocyclic frameworks with high enantiopurity. researchgate.netresearchgate.net

A notable example is the dual photoredox and nickel-catalyzed asymmetric three-component coupling of vinyl phosphonates, alkenyl halides, and alkyl trifluoroborates. nih.gov This method allows for the creation of two new C-C bonds and controls three stereogenic centers in a single operation. The reaction's success hinges on a carefully selected chiral biimidazoline (BiIm) ligand for the nickel catalyst, demonstrating that the ligand's electronic properties are critical for both yield and enantioselectivity. nih.gov Such strategies could be adapted for substrates like this compound to access novel, enantioenriched compounds.

| Reaction Type | Components | Product | Key Feature | Reference(s) |

| Hantzsch Reaction | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine | Symmetric product formation | mdpi.com |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea | Dihydropyrimidinone | Asymmetric product potential | mdpi.com |

| Nickel/Photoredox MCR | Vinyl Phosphonate, Alkenyl Halide, Alkyl Trifluoroborate | Chiral Allylic Phosphonate | High stereocontrol (3 centers) | nih.gov |

| Spiro-heterocycle Synthesis | 6-Aminoindazole, Aldehydes, 1,3-Cyclodiones | Spiro Derivatives | Use of organocatalysts/metals | researchgate.net |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and selective routes for the synthesis of β-keto esters, overcoming the limitations of classical methods like the Claisen condensation. Both transition metal catalysis and organocatalysis have emerged as powerful tools for this purpose.

Transition metals are widely used to catalyze the formation of C-C bonds. Rhodium-catalyzed asymmetric conjugate addition is a well-established method for preparing chiral β-substituted esters. In a procedure analogous to what would be required for this compound, (4-bromophenyl)boronic acid can be added to an α,β-unsaturated ester like ethyl crotonate. orgsyn.org This reaction, catalyzed by a complex of bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and a chiral phosphine (B1218219) ligand such as (R)-(+)-BINAP, proceeds with high conversion and enantioselectivity to yield the corresponding chiral butanoate. orgsyn.org

More recently, iridium catalysis has gained prominence, particularly for C–H activation. rsc.org While not a direct synthesis of this compound, iridium(III)-catalyzed C–H activation has been successfully used to arylate related carboxylic acid derivatives, demonstrating its potential for forging key carbon-carbon bonds under relatively mild conditions. rsc.org

| Catalytic System | Reactants | Product Type | Key Features | Reference(s) |

| Rhodium(I)/BINAP | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | Chiral 3-arylbutanoate | High enantioselectivity, mild conditions | orgsyn.org |

| Iridium(III) | 4-carboxy[2.2]paracyclophane, Aryl boronates | 4-aryl-5-carboxy[2.2]paracyclophanes | C-H activation, one-pot synthesis | rsc.org |

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, represents a major advancement in synthetic chemistry. acs.org It has been extensively applied to the synthesis and transformation of β-keto esters. acs.org These substrates are ideal for organocatalysis because their acidity allows for easy enolate formation, and their structure provides a handle for creating stereocenters. acs.org

Cinchona alkaloid derivatives are particularly effective organocatalysts for reactions involving β-keto esters. They have been successfully employed in the asymmetric α-hydroxylation of β-keto esters using peroxides as the oxidant, affording α-hydroxy-β-keto esters in high yields and with good enantioselectivity. acs.org Another approach involves the use of bifunctional catalysts. For example, a C2-symmetric catalyst bearing both an N-oxide (Brønsted basic site) and an amide (Brønsted acidic site) can effectively catalyze the asymmetric α-chlorination of cyclic β-keto esters, simultaneously activating both the nucleophilic ester and the electrophilic chlorine source. thieme-connect.de These methods showcase the power of organocatalysis to achieve high levels of stereocontrol in the functionalization of β-keto ester scaffolds. nih.gov

Mechanochemical Synthesis Techniques for this compound

Mechanochemistry, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, presents a promising and sustainable alternative to conventional solution-based methods for the synthesis of various chemical compounds, including this compound. mdpi.comrsc.org This technique typically involves the grinding, milling, or shearing of solid reactants, often in the absence or with minimal use of solvents, to provide the energy required for chemical transformations. rsc.orgmdpi.comyoutube.com The direct absorption of mechanical energy can lead to unique reaction pathways and outcomes that may differ from those observed in traditional solution-phase chemistry. rsc.orgacs.org

Advantages and Limitations of Solvent-Free or Low-Solvent Methodologies

The adoption of solvent-free or low-solvent mechanochemical approaches for the synthesis of this compound offers a range of potential benefits, alongside certain inherent limitations. These are critical considerations for the practical application and development of this green synthetic methodology.

Key Advantages:

Environmental and Safety Profile: The most significant advantage is the drastic reduction or complete elimination of hazardous organic solvents. youtube.comventuri-tribe.com This minimizes the environmental impact associated with solvent production, use, and disposal, and enhances the safety of the chemical process. rsc.org

Increased Reaction Efficiency: Mechanochemical reactions are often faster and can provide higher yields compared to their solution-based counterparts. mdpi.comnih.gov The high energy input in a concentrated environment can accelerate reaction rates.

Access to Novel Reactivity: Mechanical force can induce chemical transformations that are difficult or impossible to achieve in solution, potentially leading to the formation of new products or polymorphs. rsc.orgacs.org

Simplified Purification: By avoiding bulk solvents, the product is often obtained in a purer form, which can simplify or even eliminate the need for complex and energy-intensive purification steps like chromatography. nih.gov

Improved Atom Economy: With reduced waste and often quantitative conversions, these methods align well with the principle of maximizing the incorporation of all materials used in the process into the final product. rsc.org

Potential Limitations:

Reaction Monitoring and Control: Monitoring the progress of a reaction within a sealed milling vessel can be challenging, though in-situ techniques like Raman spectroscopy are being developed to address this. nih.govresearchgate.net

Understanding of Mechanisms: The precise mechanisms by which mechanical forces induce chemical reactions are not always well understood, which can make the prediction and optimization of reaction outcomes more difficult. numberanalytics.com

Heat Management: The high energy input during milling can generate significant heat, which may need to be controlled to prevent thermal degradation of reactants or products.

Material Properties: The physical state and properties of the reactants (e.g., particle size, crystallinity) can significantly influence the reaction outcome, requiring careful control over starting materials.

Contamination from Milling Media: There is a potential for contamination of the product from the material of the milling jars and balls, which needs to be considered, especially for pharmaceutical applications. nih.gov

Table 1: Summary of Advantages and Limitations of Mechanochemical Synthesis

| Feature | Advantages | Limitations |

| Solvent Use | Drastically reduced or eliminated, leading to a "greener" process. venturi-tribe.com | Small amounts of liquid may still be required for liquid-assisted grinding (LAG) to improve kinetics and product crystallinity. mdpi.com |

| Reaction Time & Yield | Often faster reaction times and higher or quantitative yields. mdpi.comnih.gov | Can be sensitive to milling parameters, requiring optimization for reproducibility. numberanalytics.com |

| Product Purity | Simplified work-up and purification procedures. nih.gov | Potential for contamination from milling equipment. nih.gov |

| Process Control | Good control over stoichiometry. mdpi.com | In-situ monitoring of reaction progress can be difficult. researchgate.net |

| Safety | Reduced risk associated with flammable and toxic solvents. rsc.org | Potential for localized high temperatures and pressures within the milling vessel. |

| Reactivity | Access to new reaction pathways and solid-state forms. rsc.orgacs.org | Mechanistic understanding is still developing. numberanalytics.com |

Scalability and Industrial Implications of Mechanochemical Synthesis

The transition of mechanochemical synthesis from a laboratory-scale curiosity to a viable industrial manufacturing process is a key focus of current research. tandfonline.com The scalability of these techniques is crucial for their adoption in the production of fine chemicals and pharmaceuticals like this compound.

Scalability Considerations:

Equipment: Scaling up requires moving from small laboratory ball mills to larger, industrial-scale equipment such as large batch mills or continuous processing systems like twin-screw extruders. numberanalytics.comnumberanalytics.com

Process Optimization: Direct translation of reaction conditions from small to large scale is not always straightforward. numberanalytics.com Parameters such as milling time, frequency, and the ratio of reactants to milling media need to be re-optimized. numberanalytics.com

Reproducibility: Ensuring consistent product quality and yield at a larger scale can be challenging, as the distribution of mechanical energy can differ in larger mills. numberanalytics.com

Continuous Manufacturing: Twin-screw extrusion is a particularly promising technique for the continuous mechanochemical synthesis of APIs, offering better control over reaction parameters and consistent product quality. rsc.orgnumberanalytics.com

Industrial Implications:

Green Chemistry and Sustainability: The adoption of mechanochemistry aligns with the chemical industry's goals for more sustainable and environmentally friendly manufacturing processes. rsc.orgtandfonline.comresearchgate.net

Cost-Effectiveness: By reducing solvent usage, simplifying purification, and potentially shortening reaction times, mechanochemical processes can offer significant cost savings. rsc.org

Innovation in Drug Development: Mechanochemistry can be used for the screening of new solid forms of APIs, such as salts and cocrystals, which can have improved physicochemical properties. rsc.orgnih.gov

Regulatory Landscape: The implementation of a novel manufacturing technology like mechanochemistry requires careful consideration of regulatory requirements to ensure product quality and consistency.

Table 2: Scalability and Industrial Implications

| Aspect | Key Considerations and Implications |

| Equipment | Transition from laboratory shaker and planetary mills to industrial-scale eccentric vibration mills or continuous twin-screw extruders is necessary for large-scale production. numberanalytics.comresearchgate.net |

| Process Parameters | Optimization of milling speed, time, ball-to-reactant ratio, and temperature control is critical for successful and reproducible scale-up. numberanalytics.com |

| Continuous vs. Batch | Continuous processing, such as reactive extrusion, offers advantages for industrial production in terms of process control, consistency, and throughput over batch processes. venturi-tribe.comnumberanalytics.com |

| Economic Impact | Potential for significant cost reduction through decreased solvent waste, lower energy consumption, and simplified purification protocols. rsc.org |

| Environmental Impact | Aligns with green chemistry principles by minimizing waste and hazardous substance use, contributing to corporate sustainability goals. rsc.orgtandfonline.comresearchgate.net |

| Pharmaceutical Applications | Enables the synthesis of APIs and the discovery of novel solid forms with enhanced properties, potentially leading to improved drug products. rsc.orgnih.gov |

Reaction Mechanisms and Reactivity Profiles of Ethyl 3 4 Bromophenyl 3 Oxopropanoate

Enol-Keto Tautomerism and its Impact on Reactivity

A defining characteristic of Ethyl 3-(4-bromophenyl)-3-oxopropanoate is its existence as a dynamic equilibrium of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity. The equilibrium arises from the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to the ketonic carbonyl oxygen, forming a carbon-carbon double bond and a hydroxyl group. The presence of two electron-withdrawing carbonyl groups flanking the α-carbon increases the acidity of its protons, facilitating this tautomeric shift. libretexts.org The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. researchgate.netasu.edu

Spectroscopic Characterization of Tautomeric Forms (e.g., ¹H NMR Analysis)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for observing and quantifying the keto-enol equilibrium, as the protons in each tautomer reside in distinct chemical environments, giving rise to separate signals. asu.edu Although a specific spectrum for this compound is not detailed in the reviewed literature, analysis of closely related substituted ethyl benzoylacetates provides a clear blueprint for the expected spectroscopic features. rsc.org

The enol form is characterized by a highly deshielded signal for the enolic hydroxyl proton (OH), typically appearing far downfield in the range of δ 12.0–13.0 ppm. This significant downfield shift is due to strong intramolecular hydrogen bonding with the ester carbonyl oxygen, forming a stable six-membered ring. Another key signal for the enol form is the vinyl proton (=CH) at the α-position, which usually appears as a singlet around δ 5.0–6.0 ppm. rsc.orgthermofisher.com

Conversely, the keto form is identified by a singlet corresponding to the two α-methylene protons (-CH₂-). This peak is typically observed in the δ 3.5–4.5 ppm region. rsc.orgthermofisher.com The protons of the ethyl ester group (-OCH₂CH₃) and the aromatic protons of the 4-bromophenyl ring will also be present, but the distinct signals of the enolic OH, vinylic CH, and ketonic α-CH₂ are the most diagnostic for characterizing the tautomeric mixture. rsc.org

The relative integration of these characteristic peaks in the ¹H NMR spectrum allows for the calculation of the equilibrium constant (Keq = [enol]/[keto]) and the percentage of each tautomer present under specific conditions. thermofisher.com For example, studies on similar ethyl 3-oxo-3-arylpropanoates in CDCl₃ have shown varying keto-enol ratios, demonstrating the influence of the aryl substituent on the equilibrium. rsc.org

| Tautomer | Characteristic Proton | Typical ¹H NMR Chemical Shift (δ, ppm) |

| Enol | Enolic -OH | 12.0 - 13.0 |

| Vinylic =CH | 5.0 - 6.0 | |

| Keto | α-Methylene -CH₂- | 3.5 - 4.5 |

Table based on data for analogous β-keto esters. rsc.orgthermofisher.com

Computational Studies on Tautomeric Equilibria and Stability

Computational quantum chemical studies, often employing Density Functional Theory (DFT), provide profound insights into the thermodynamics of the keto-enol tautomerism. These studies on analogous molecules like ethyl benzoylacetate confirm that the enol form is significantly stabilized by a strong intramolecular hydrogen bond. researchgate.net

Calculations for ethyl benzoylacetate, a close structural analog, have estimated the energy of this hydrogen bond to be approximately 16 kcal/mol. researchgate.net This stabilization makes the enol form more comparable in energy to the keto form than would be expected for a simple ketone. The relative stabilities of the keto and enol tautomers, and thus the position of the equilibrium, are finely balanced. Computational models can calculate the energy difference between the tautomers in both the gas phase and in various solvents, corroborating experimental findings that solvent polarity can shift the equilibrium. researchgate.netrsc.org For many β-dicarbonyls, the more polar keto form is favored in polar solvents, which can effectively solvate the carbonyl groups. asu.edu Conversely, non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form. researchgate.net Computational models for ethyl acetoacetate (B1235776) have shown that the activation energy for the interconversion is high, but is significantly lowered by the participation of solvent or other molecules that can facilitate proton transfer. rsc.org

Nucleophilic and Electrophilic Reactivity of the β-Keto Ester Moiety

The dual functionality of this compound provides multiple sites for chemical reactions. The α-carbon, the ketonic carbonyl carbon, and the ester carbonyl carbon are all reactive centers, allowing the molecule to act as both a nucleophile and an electrophile.

Reactions at the α-Carbon: Enolate Chemistry and Alkylation Strategies

The protons on the α-carbon of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base results in deprotonation and the formation of a highly stabilized enolate ion. This enolate is a potent carbon nucleophile. masterorganicchemistry.com

The generation of the enolate is typically achieved using bases such as sodium ethoxide in ethanol (B145695). libretexts.org Once formed, the nucleophilic enolate readily participates in Sₙ2 reactions with electrophiles, most commonly alkyl halides. libretexts.orgpressbooks.pub This reaction, a cornerstone of the acetoacetic ester synthesis, results in the formation of a new carbon-carbon bond at the α-position. libretexts.org

The choice of alkylating agent is crucial and follows the general constraints of Sₙ2 reactions. Primary and methyl halides are excellent substrates, while secondary halides react poorly and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org This alkylation strategy provides a reliable method for introducing a wide variety of alkyl groups onto the α-carbon of the β-keto ester backbone.

Reactions at the Carbonyl Groups: Nucleophilic Addition and Condensation Reactions

The carbonyl carbons of both the ketone and the ester are electrophilic and susceptible to attack by nucleophiles. One of the most significant reactions of this type is the base-catalyzed self-condensation of two ester molecules, known as the Claisen condensation. While this is more relevant to simple esters, mixed Claisen-type condensations are possible.

More commonly, the β-keto ester can react with other carbonyl compounds. For instance, in the presence of a base, the enolate of this compound can add to the carbonyl group of an aldehyde or ketone in an aldol-type reaction.

Furthermore, the compound can participate in multicomponent condensation reactions. For example, reactions involving aryl aldehydes, malononitrile (B47326), and a hydrazine (B178648) in the presence of ethyl acetoacetate (a similar β-keto ester) are used to synthesize complex heterocyclic systems like pyranopyrazoles. Condensation reactions with reagents like arylhydrazonopropanals can also lead to the formation of substituted nicotinates and other heterocyclic structures. mdpi.com These reactions highlight the utility of the β-keto ester moiety as a versatile building block in the synthesis of more complex molecules.

Role of the 4-Bromophenyl Substituent in Reaction Pathways

The 4-bromophenyl group attached to the ketonic carbonyl plays a critical electronic role in modulating the reactivity of the entire molecule. The bromine atom exerts two opposing electronic effects: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, and it is electron-donating through the resonance effect (+R) due to its lone pairs of electrons participating in the aromatic π-system.

Increased Acidity of α-Protons: The electron-withdrawing nature of the substituent enhances the partial positive charge on the ketonic carbonyl carbon. This effect is relayed to the α-carbon, further increasing the acidity of the α-protons compared to an unsubstituted phenyl or an alkyl-substituted analogue. This facilitates easier formation of the enolate ion under basic conditions. masterorganicchemistry.com

Increased Electrophilicity of the Ketonic Carbonyl: The inductive withdrawal of electron density by the bromine atom makes the ketonic carbonyl carbon more electrophilic. This enhances its reactivity towards nucleophilic attack.

Influence on Tautomeric Equilibrium: The electronic properties of the aryl substituent can influence the relative stability of the keto and enol forms and thus the position of the tautomeric equilibrium. researchgate.net An electron-withdrawing group can stabilize the enolate, potentially shifting the equilibrium.

These electronic modifications fine-tune the reaction pathways, affecting reaction rates and the conditions required for specific transformations. The presence of the bromo-substituent is therefore not passive, but an integral factor in the chemical profile of this compound. francis-press.com

Influence of Halogen on Aromatic Reactivity (e.g., Electrophilic Aromatic Substitution)

The bromine atom on the phenyl ring of this compound significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. Halogens, like bromine, are generally considered deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. byjus.commasterorganicchemistry.com This deactivation stems from the inductive effect, where the electronegative bromine atom withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. byjus.comlatech.edulasalle.edu

In addition to the bromine, the 3-oxo-3-ethoxypropanoyl group also influences the aromatic ring's reactivity. This substituent is an electron-withdrawing group and a meta-director. Therefore, in electrophilic aromatic substitution reactions, the substitution pattern will be influenced by the combined directing effects of both the bromo and the keto-ester substituents.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving the Aryl Bromide

The aryl bromide functionality of this compound is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki reaction , which couples aryl halides with organoboron compounds, is a widely used transformation. uwindsor.caacs.org For aryl bromides like the one in the title compound, a variety of palladium catalysts can be employed to achieve high yields. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgmdpi.com It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is a powerful tool for forming substituted alkenes. wikipedia.orgyoutube.com

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper co-catalyst and is carried out in the presence of a base. It is a highly reliable method for the synthesis of substituted alkynes.

The success of cross-coupling reactions often hinges on the choice of the catalyst system, which typically consists of a palladium source and a ligand.

For Suzuki reactions , highly active catalyst systems have been developed that allow for the coupling of aryl bromides at room temperature and with low catalyst loadings. acs.org For instance, mixtures of palladium acetate (B1210297) and phosphine (B1218219) ligands like o-(dicyclohexylphosphino)biphenyl are highly effective. acs.org The use of specific ligands can also enable the selective coupling of an aryl chloride in the presence of an aryl triflate. acs.org

For Heck reactions , catalyst systems often require high temperatures and polar solvents. mdpi.com However, developments have led to more efficient catalysts. For example, palladacycle phosphine mono-ylide complexes have shown high activity for the coupling of aryl bromides and chlorides under aerobic conditions. organic-chemistry.org In some cases, the reaction can proceed in the absence of a phosphorus ligand, particularly when conducted in an ionic liquid. wikipedia.org

For Sonogashira reactions , the standard catalyst system involves a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide.

The following table summarizes some catalyst systems used in these cross-coupling reactions:

| Reaction | Catalyst System | Key Features |

| Suzuki | Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | High activity at low catalyst loadings. acs.org |

| Suzuki | Pd₂(dba)₃ / P(t-Bu)₃ | Effective for a wide range of aryl halides at room temperature. acs.org |

| Heck | Palladacycle phosphine mono-ylide complex | High turnover frequencies for aryl bromides. organic-chemistry.org |

| Heck | Pd(OAc)₂ in ionic liquid | Phosphine-free conditions. wikipedia.org |

| Sonogashira | Pd(PPh₃)₄ / CuI | Standard system for coupling aryl halides with terminal alkynes. |

Cross-coupling reactions involving this compound and its derivatives are instrumental in the synthesis of extended π-conjugated systems. researchgate.net These systems, which include conjugated polymers and complex organic molecules, are of significant interest due to their potential applications in electronic and optical materials. researchgate.netmit.edu

By strategically employing reactions like the Suzuki and Heck couplings, the aryl bromide of this compound can be linked to other aromatic or unsaturated units, thereby extending the π-conjugation. researchgate.net For example, polycondensation via direct arylation has emerged as an effective method for synthesizing π-conjugated polymers. acs.org This approach avoids the pre-functionalization of monomers, streamlining the synthesis process. acs.org The resulting polymers often exhibit interesting electronic properties, such as narrow HOMO-LUMO gaps, which are desirable for applications in devices like solar cells. acs.org

The synthesis of these materials often relies on the careful selection of monomers and coupling partners to achieve the desired polymer structure and properties. rsc.org The ability to precisely control the polymerization process allows for the creation of well-defined conjugated polymers with specific functionalities. youtube.com

Cyclization Reactions and Heterocyclic Compound Formation

The β-keto ester functionality in this compound is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. rsc.orgnih.gov The presence of two electrophilic carbon atoms (the keto carbonyl and the ester carbonyl) and an acidic α-hydrogen makes it highly reactive towards nucleophiles, leading to cyclization and condensation reactions.

The reaction of this compound with various nitrogen-containing nucleophiles provides access to a diverse range of important heterocyclic scaffolds. rsc.orgnih.gov

Pyrroles: The synthesis of pyrroles can be achieved through various strategies involving β-keto esters. rsc.org One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While this compound is a 1,3-dicarbonyl equivalent, it can be transformed into a suitable precursor for pyrrole (B145914) synthesis.

Pyrazoles: Pyrazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds, such as this compound, with hydrazine or its derivatives. organic-chemistry.orgyoutube.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, is a highly efficient and general method for preparing substituted pyrazoles. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comdergipark.org.tr

Pyridones: Pyridone derivatives can be synthesized from β-keto esters through reactions with various nitrogen-containing reagents. For example, the Guareschi-Thorpe condensation involves the reaction of a β-keto ester with a cyanoacetamide in the presence of a base to form a substituted 2-pyridone.

Triazines: The synthesis of triazines can be achieved through the reaction of β-dicarbonyl compounds with amidines. rsc.org For instance, a one-pot synthesis of triazines has been reported from primary alcohols and amidines using a platinum nanoparticle catalyst, which proceeds through sequential dehydrogenation, condensation, and dehydration steps. rsc.org More directly, N-( lasalle.eduacs.orgrsc.orgtriazine-2-yl) α-ketoamides can be synthesized from ketones and 2-amino lasalle.eduacs.orgrsc.orgtriazines. mdpi.com

The following table provides a summary of the synthesis of these heterocycles from β-keto esters:

| Heterocycle | Reagent(s) | Key Reaction Type |

| Pyrroles | Primary Amine | Paal-Knorr Synthesis (from 1,4-dicarbonyl precursor) |

| Pyrazoles | Hydrazine/Hydrazine derivatives | Knorr Pyrazole Synthesis |

| Pyridones | Cyanoacetamide, Ammonia | Guareschi-Thorpe Condensation |

| Triazines | Amidines | Condensation/Cyclization |

The formation of nitrogen-containing heterocycles from this compound generally proceeds through condensation reactions followed by intramolecular cyclization.

In the synthesis of pyrazoles, the reaction with hydrazine begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-keto ester, typically the more reactive ketone carbonyl, to form a hydrazone intermediate. youtube.com The second nitrogen atom then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl), leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring. youtube.com

The synthesis of other heterocycles, such as pyridones and triazines, follows similar mechanistic principles involving initial condensation to form an intermediate, which then undergoes an intramolecular cyclization to form the final heterocyclic ring system. The regioselectivity of these reactions, which determines the substitution pattern on the resulting heterocycle, is often influenced by the relative reactivity of the two carbonyl groups in the β-keto ester and the nature of the nucleophile.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Pyridones, Triazines)

Diastereoselective and Enantioselective Approaches to Heterocyclic Scaffolds

The creation of specific stereoisomers is a critical goal in modern organic synthesis, particularly for pharmaceutical applications. While specific enantioselective or diastereoselective reactions employing this compound are not extensively documented in dedicated studies, the broader class of β-ketoesters is widely used in asymmetric catalysis to generate chiral heterocyclic frameworks.

One of the most powerful methods for this purpose is the asymmetric Michael addition of 1,3-dicarbonyl compounds to prochiral acceptors like nitroalkenes. nih.govacs.org This reaction creates up to two new stereocenters, and controlling their relative and absolute configuration is key. Organocatalysis, particularly using chiral amines or bifunctional catalysts like squaramides or nickel(II)-diamine complexes, has emerged as a robust strategy. acs.orgresearchgate.net For instance, nickel(II)-bis(diamine) complexes have been shown to effectively catalyze the Michael addition of various 1,3-dicarbonyl compounds to nitroalkenes, yielding products with high enantioselectivities. acs.org

A significant challenge in these reactions is controlling the diastereoselectivity at the α-carbon of the β-ketoester, which is prone to epimerization due to its acidity. nih.gov A novel approach to overcome this involves merging the asymmetric Michael addition with a crystallization-induced diastereomer transformation (CIDT). nih.gov By carefully selecting a β-ketoester that promotes the crystallinity of the product, the thermodynamically more stable diastereomer can be selectively crystallized from the reaction mixture, leading to high diastereomeric excess. nih.gov While this has been demonstrated with biphenyl (B1667301) esters, the principle could be extended to other crystalline β-ketoesters. nih.gov

These methodologies highlight the potential for using this compound in stereoselective synthesis. Its reaction with nitroalkenes, under the influence of a suitable chiral catalyst, could foreseeably lead to chiral γ-nitro esters, which are precursors to a variety of enantiomerically enriched heterocycles, including pyrrolidines and other pharmacologically relevant scaffolds.

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans, Isoxazolidines)

The 1,3-dicarbonyl system within this compound is an ideal starting point for the construction of various oxygen-containing heterocycles.

Furans

Substituted furans can be synthesized from β-ketoesters like this compound via the Feist-Benary furan (B31954) synthesis . wikipedia.org This classic method involves the reaction of a β-dicarbonyl compound with an α-halogenated ketone or aldehyde in the presence of a base, typically an amine like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.com The mechanism proceeds through the formation of an enolate from the β-ketoester, which then acts as a nucleophile, attacking the α-halo ketone. quimicaorganica.org Subsequent cyclization via enolate formation and intramolecular nucleophilic substitution, followed by dehydration, yields the furan ring. wikipedia.orgquimicaorganica.org An enantioselective variant, the "interrupted" Feist-Bénary reaction, has been developed using chiral alkaloids to produce hydroxydihydrofurans with high stereocontrol. wikipedia.orgchemeurope.com

Table 1: General Scheme for Feist-Benary Furan Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

Pyrans

The synthesis of 4H-pyran derivatives can be achieved through multicomponent reactions involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-ketoester. nih.govresearchgate.net In a typical one-pot procedure, 4-bromobenzaldehyde, malononitrile, and a β-ketoester (such as ethyl acetoacetate, which demonstrates the reactivity pattern) are condensed in the presence of a catalyst. nih.govgrowingscience.com The reaction sequence is believed to start with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-ketoester enolate to the resulting benzylidene malononitrile intermediate, and subsequent intramolecular cyclization and dehydration to form the 4H-pyran ring. growingscience.com Various catalysts can be employed, and solvent-free conditions are often effective. growingscience.com An ultrasound-assisted synthesis in water has also been reported as an environmentally friendly alternative for producing polysubstituted 4H-pyrans. nih.gov

Table 2: Representative Multicomponent Synthesis of a 4H-Pyran Derivative

| Aldehyde | Active Methylene | β-Dicarbonyl | Catalyst/Conditions | Product |

|---|

Isoxazoles (in place of Isoxazolidines)

While isoxazolidines are typically formed from nitrone cycloadditions, the related aromatic isoxazole (B147169) ring system is directly accessible from β-ketoesters. A modern, environmentally friendly method involves a [3+2] cycloaddition reaction between a β-ketoester and a nitrile oxide, which can be generated in situ from a hydroximoyl chloride. This reaction proceeds efficiently in an aqueous medium at room temperature without the need for a metal catalyst. The process is highly regioselective, yielding 3,4,5-trisubstituted isoxazoles. The use of β-ketoesters like this compound would lead to isoxazoles bearing an ester group at the 4-position, a valuable functional handle for further synthetic transformations.

Synthesis of Other Heterocyclic Frameworks

The reactivity of this compound extends to the synthesis of numerous other heterocyclic systems, particularly those containing nitrogen.

Pyrazoles

The Knorr pyrazole synthesis is a cornerstone reaction for forming pyrazole rings and is directly applicable to β-ketoesters. chemhelpasap.comjk-sci.com The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com The process is typically catalyzed by acid and proceeds via the formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of water and ethanol to yield the aromatic pyrazole ring. chemhelpasap.com When a β-ketoester is used, the product is often a pyrazolone, which exists in tautomeric equilibrium with its aromatic hydroxypyrazole form. chemhelpasap.comyoutube.com

Table 3: Knorr Synthesis of a Pyrazolone

| β-Ketoester | Hydrazine | Catalyst | Product Type |

|---|

Pyrimidines

The Biginelli reaction is a powerful one-pot, three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). illinois.edu This reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic catalysis. ias.ac.in A reaction between 4-bromobenzaldehyde, a β-ketoester, and urea would yield a dihydropyrimidine (B8664642) with the 4-bromophenyl group at the 4-position of the ring. The mechanism is believed to involve the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration. illinois.eduias.ac.in These DHPM scaffolds are of significant interest in medicinal chemistry.

Table 4: General Scheme for the Biginelli Reaction

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Product Type |

|---|

A study involving the Biginelli reaction with ethyl 4-bromoacetoacetate and various aromatic aldehydes has shown that the resulting 6-bromomethyl-dihydropyrimidinones can undergo subsequent intramolecular cyclization to form furo[3,4-d]pyrimidine (B15215042) derivatives upon heating. clockss.org

Derivatization Strategies and Functional Group Transformations of Ethyl 3 4 Bromophenyl 3 Oxopropanoate

Modifications at the Ester Group

The ethyl ester functionality of the molecule is a primary site for derivatization, allowing for the introduction of diverse alkyl or aryl groups or its conversion into a carboxylic acid.

Transesterification is a crucial transformation for modifying the ester group of β-keto esters like ethyl 3-(4-bromophenyl)-3-oxopropanoate. This reaction involves the exchange of the ethyl group of the ester with a different alcohol, leading to the formation of a new ester. This method is often preferred over direct synthesis from the corresponding carboxylic acid, as the intermediate β-keto acids are prone to decarboxylation. ucc.iersc.org The selectivity for transesterification of a β-keto ester in the presence of other ester types is often high, which is attributed to the reaction proceeding through a chelated enol intermediate. ucc.iersc.org

A variety of catalytic systems have been developed to facilitate this transformation under mild conditions. These include protic acids, Lewis acids, organic bases, and enzymes. ucc.ie A particularly efficient and environmentally friendly method employs silica-supported boric acid (SiO₂–H₃BO₃) as a recyclable heterogeneous catalyst under solvent-free conditions. nih.gov This protocol has been successfully applied to the transesterification of ethyl β-keto esters with a wide range of alcohols, including primary, secondary, allylic, benzylic, and chiral alcohols, affording the desired products in excellent yields. nih.gov

The reaction likely proceeds via the activation of the ester carbonyl by the boric acid catalyst, facilitating nucleophilic attack by the incoming alcohol. The heterogeneous nature of the catalyst allows for easy separation and reuse for several cycles without significant loss of activity. nih.gov

| Entry | Alcohol | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Benzyl 3-oxoalkanoate | 2.5 | 94 |

| 2 | 1-Octanol | Octyl 3-oxoalkanoate | 3.0 | 92 |

| 3 | Cyclohexanol | Cyclohexyl 3-oxoalkanoate | 4.0 | 90 |

| 4 | Allyl alcohol | Allyl 3-oxoalkanoate | 2.0 | 95 |

| 5 | Geraniol | Geranyl 3-oxoalkanoate | 3.5 | 91 |

This data represents the general reactivity for the transesterification of β-keto esters and is applicable to this compound.

The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. For β-keto esters, the resulting β-keto acid is often unstable and readily undergoes decarboxylation upon heating or under the reaction conditions to afford a ketone. ucc.ieorganic-chemistry.org In the case of this compound, this sequence would lead to the formation of 4'-bromoacetophenone.

The hydrolysis is typically carried out using aqueous base, such as potassium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidification. researchgate.net The ease of decarboxylation of β-keto acids is a well-known phenomenon, driven by the formation of a stable enol intermediate via a cyclic transition state. This property can be exploited synthetically to access substituted ketones from β-keto esters. For instance, the hydrolysis and decarboxylation of α-aryl malonates and cyanoacetates have been effectively performed using potassium hydroxide in aqueous methanol at elevated temperatures. researchgate.net

Transformations of the Ketone Functionality

The ketone carbonyl group in this compound is a key site for transformations, particularly reduction reactions to access chiral β-hydroxy esters, which are valuable building blocks in asymmetric synthesis.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov This technique uses a simple hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. For the reduction of β-keto esters like this compound, this reaction provides access to optically active β-hydroxy esters with high enantiomeric excess.

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. A significant breakthrough in this field was the development of ruthenium(II) catalysts bearing the C₂-symmetric chiral diphosphine ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), by Noyori and his coworkers. nrochemistry.comsynarchive.com These catalysts have proven to be highly effective for the enantioselective hydrogenation of a wide range of ketones, including β-keto esters. The chirality of the resulting alcohol is determined by the chirality of the BINAP ligand used; (R)-BINAP typically yields the (R)-alcohol, while (S)-BINAP produces the (S)-alcohol. youtube.com

Other successful catalytic systems for the asymmetric reduction of ketones include those based on chiral diamine ligands complexed with ruthenium, rhodium, or iridium. nih.govthieme-connect.de For instance, Ru(II) catalysts with monotosylated 1,2-diamines are highly efficient for the ATH of aromatic ketones. rsc.org Furthermore, biocatalytic approaches using engineered microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or E. coli expressing specific reductase enzymes, have been developed for the asymmetric reduction of β-keto esters, offering high enantioselectivity under mild conditions. nih.govnih.gov

| Catalyst System | Substrate Type | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-BINAP | Aryl and Aliphatic β-Keto Esters | High enantioselectivity, requires H₂ gas. nrochemistry.comsynarchive.com | >95% |

| Ru-TsDPEN | Aryl Ketones | Transfer hydrogenation, uses formic acid/triethylamine. rsc.org | Up to 99% |

| Engineered Yeast (e.g., S. cerevisiae) | Various β-Keto Esters | Biocatalytic, mild conditions, environmentally benign. nih.gov | >90% |

| Recombinant E. coli expressing reductase | Halogenated β-Keto Esters | High product yields and optical purity. nih.govnih.gov | >90% |

The mechanism of the Noyori asymmetric hydrogenation of ketones with Ru-BINAP catalysts has been extensively studied. The reaction is believed to proceed through a six-membered pericyclic transition state. nrochemistry.comyoutube.com The active catalytic species is a ruthenium dihydride complex. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the N-H bond of the ligand to the carbonyl oxygen in a concerted step. This is often referred to as a "metal-ligand cooperative" mechanism. rsc.org

The high degree of enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligand in the transition state. The rigid C₂-symmetric structure of the BINAP ligand creates a chiral environment that favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol. youtube.com The mechanism for transfer hydrogenation with Ru-diamine catalysts is thought to be similar, involving a metal hydride intermediate and a concerted hydrogen transfer process. rsc.org

Reduction Reactions (e.g., Asymmetric Transfer Hydrogenation)

Reactions at the Methylene (B1212753) (α-CH₂) Group

The methylene group situated between the two carbonyl groups (the α-carbon) is highly acidic due to the electron-withdrawing nature of the adjacent ketone and ester functionalities. This acidity allows for easy deprotonation by a base to form a stabilized enolate, which is a potent nucleophile for a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate generated from this compound can be readily alkylated by treatment with an alkyl halide (R-X). The reaction is typically carried out using a suitable base, such as sodium ethoxide in ethanol (B145695), to generate the enolate, which then displaces the halide in an SN2 reaction. This allows for the introduction of a wide range of alkyl substituents at the α-position.

Acylation: Similarly, the enolate can be acylated using acylating agents like acid chlorides or anhydrides. This reaction introduces an additional acyl group at the α-carbon, leading to the formation of a β,δ-triketoester derivative.

Halogenation: The active methylene group can be halogenated using various halogenating agents. For instance, reaction with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can introduce a chlorine atom, while bromine (Br₂) or N-bromosuccinimide (NBS) can be used for bromination. This reaction proceeds through the enol or enolate form of the β-ketoester.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl Halide (R-X) / Base (e.g., NaOEt) | Ethyl 2-alkyl-3-(4-bromophenyl)-3-oxopropanoate |

| Acylation | Acyl Chloride (RCOCl) / Base | Ethyl 2-acyl-3-(4-bromophenyl)-3-oxopropanoate |

| Halogenation | X₂ or NCS, NBS | Ethyl 2-halo-3-(4-bromophenyl)-3-oxopropanoate |

The nucleophilic character of the active methylene group makes it an excellent substrate for condensation reactions.

Mannich Reaction: This reaction involves the aminoalkylation of the acidic α-proton. libretexts.org It is a three-component condensation of the active methylene compound (this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgthermofisher.com The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the β-ketoester. chemistrysteps.com The product is a β-amino-carbonyl compound known as a Mannich base, which is a valuable synthetic intermediate. thermofisher.com

Knoevenagel Condensation: This is a condensation reaction between an active methylene compound and a carbonyl compound (aldehyde or ketone), typically catalyzed by a weak base such as an amine (e.g., piperidine) or its salt. wikipedia.orgresearchgate.net this compound can react with various aldehydes in a Knoevenagel condensation. For example, condensation with an aromatic aldehyde (Ar-CHO) would yield an α,β-unsaturated product. organic-chemistry.org The reaction is driven by the formation of a stable conjugated system. For instance, the reaction with ethyl cyanoacetate (B8463686) is a well-known application of this condensation. rsc.org

| Named Reaction | Reactants | Catalyst | Product Type |

| Mannich Reaction | Formaldehyde, Primary/Secondary Amine | Acid/Base | β-amino-carbonyl (Mannich Base) |

| Knoevenagel Condensation | Aldehyde or Ketone | Weak Base (e.g., Piperidine) | α,β-unsaturated dicarbonyl compound |

Manipulation of the Bromine Substituent

The bromine atom on the phenyl ring offers another handle for synthetic modification, primarily through substitution or metal-halogen exchange reactions.

While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). wikipedia.orgbyjus.comlibretexts.org The 4-(ethoxycarbonylacetyl) group is electron-withdrawing, which activates the para-position and can facilitate the displacement of the bromide by strong nucleophiles under forcing conditions (e.g., high temperature and pressure). libretexts.org

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. Potential nucleophiles include alkoxides, amines, and thiolates.

| Nucleophile (Nu⁻) | Product |

| RO⁻ (Alkoxide) | Ethyl 3-(4-alkoxyphenyl)-3-oxopropanoate |

| R₂NH (Amine) | Ethyl 3-(4-dialkylaminophenyl)-3-oxopropanoate |

| RS⁻ (Thiolate) | Ethyl 3-(4-alkylthiophenyl)-3-oxopropanoate |

A more common method for functionalizing the aryl bromide is through metal-halogen exchange. This reaction involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). tcnj.eduwikipedia.org This process rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. rsc.orgstackexchange.com

This newly formed organolithium species is a powerful nucleophile and base. It can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 4-position of the phenyl ring. It is crucial to perform these reactions at low temperatures to prevent the highly reactive aryllithium intermediate from reacting with the ester or ketone carbonyls present in the molecule. tcnj.edunih.gov

| Electrophile | Reagent | Product |

| Proton (H⁺) | H₂O | Ethyl 3-oxo-3-phenylpropanoate |

| Carbon Dioxide (CO₂) | CO₂ (s) | 4-(2-ethoxy-2-oxoacetyl)benzoic acid |

| Aldehyde (RCHO) | RCHO | Ethyl 3-(4-(hydroxy(alkyl)methyl)phenyl)-3-oxopropanoate |

| Alkyl Halide (RX) | RX | Ethyl 3-(4-alkylphenyl)-3-oxopropanoate |

Applications and Advanced Research Perspectives of Ethyl 3 4 Bromophenyl 3 Oxopropanoate in Organic Synthesis

Building Block in Complex Molecule Synthesis

The chemical reactivity of Ethyl 3-(4-bromophenyl)-3-oxopropanoate makes it a valuable precursor in multi-step synthetic pathways. The presence of the ester and ketone functionalities, along with the bromine atom on the phenyl ring, provides multiple sites for chemical modification, including oxidation, reduction, and substitution reactions. This versatility allows for its transformation into a variety of more complex structures.

Precursor for Pharmacologically Active Compounds and Drug Candidates

This compound is a key starting material in the synthesis of various compounds with potential therapeutic applications. Its structure is frequently employed as a scaffold to be elaborated into molecules designed to interact with biological targets. The compound's ability to form stable intermediates makes it highly suitable for further chemical modifications aimed at producing biologically active molecules.

The quest for novel anticancer therapeutics has identified derivatives of this compound as promising candidates. For instance, it is a precursor in the synthesis of selective SIRT2 inhibitors. Sirtuin 2 (SIRT2), a protein deacylase, is a therapeutic target in various cancers, and its inhibition has shown cytotoxic activity against cancer cells in vitro. researchgate.net Derivatives synthesized from this starting material have demonstrated significant selectivity for SIRT2 over other isoforms, highlighting their potential as targeted anticancer agents.

Research into related bromophenyl structures further underscores this potential. A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a similar structural motif, showed significant anticancer activity against multiple cancer cell lines. mdpi.comresearchgate.net For example, compound 4e was particularly effective against the CNS cancer cell line SNB-75, and compound 4i showed broad activity against five different cancer cell lines. mdpi.comresearchgate.net These findings suggest that the bromophenyl group is a key pharmacophore in this class of anticancer compounds.

Table 1: Anticancer Activity of a Related Bromophenyl Compound (4i)

| Cancer Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

|---|---|

| SNB-75 (CNS Cancer) | 38.94% mdpi.comresearchgate.net |

| UO-31 (Renal Cancer) | 30.14% mdpi.comresearchgate.net |

| CCRF-CEM (Leukemia) | 26.92% mdpi.comresearchgate.net |

| EKVX (Non-Small Cell Lung Cancer) | 26.61% mdpi.comresearchgate.net |

The structural framework of this compound is also integral to the development of new antimicrobial agents. Derivatives containing thiazole (B1198619) and thiazolidinone rings, synthesized from the related precursor p-bromo acetophenone, have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some showing promising results. pnrjournal.com

A study focused on 3-(4-halophenyl)-3-oxopropanal derivatives, which are structurally similar, reported moderate antibacterial activity against Staphylococcus aureus. nih.gov Certain synthesized compounds in that study exhibited more potent activity against methicillin-resistant Staphylococcus aureus (MRSA) than established antibacterial agents. nih.gov The development of new antimicrobial agents is critical due to the rise of antibiotic resistance, making such synthetic routes highly valuable. nih.govfrontiersin.org The thiazole ring, in particular, is a well-known building block in medicinal chemistry for creating biologically active derivatives. pnrjournal.com

Table 2: Antimicrobial Activity of Synthesized Thiazole Derivatives

| Microbial Strain | Activity |

|---|---|

| Escherichia coli (Gram-negative) | Evaluated pnrjournal.com |

| Bacillus subtilis (Gram-positive) | Evaluated pnrjournal.com |

| Staphylococcus aureus (Gram-positive) | Evaluated pnrjournal.com |

| Candida albicans (Fungal) | Evaluated pnrjournal.com |

Intermediate in the Production of Specialty and Fine Chemicals

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of specialty and fine chemicals. These are high-value, pure chemical substances produced in limited quantities for specialized applications. The compound's reactive nature allows for its use in creating α-diazo-β-keto esters, such as ethyl 3-(4-bromophenyl)-2-diazo-3-oxopropanoate, which are themselves highly valuable reagents in synthetic organic chemistry for building complex molecular frameworks. Its role as a versatile intermediate makes it a key component in the production chain of various targeted organic compounds.

Exploration in Materials Science

The application of this compound extends into the field of materials science, where its distinct chemical properties can be harnessed to create novel materials with specific functions.

Synthesis of Monomers for Functional Polymers

This compound can function as a building block for the synthesis of monomers, which are then used to create functional polymers. The reactive functional groups within the molecule allow for its incorporation into polymer chains. This integration could lead to the development of materials with enhanced properties, such as improved thermal stability or specific mechanical strengths. The potential to modify its structure before polymerization also opens up possibilities for creating polymers with tailored functionalities for applications in areas like specialized coatings and adhesives.

Precursors for Organic Electronic Materials

The unique chemical architecture of this compound makes it a promising precursor for the development of advanced organic electronic materials. The presence of both reactive carbonyl groups and a functionalizable bromophenyl ring allows for its incorporation into polymeric structures. This integration can lead to the creation of polymers with tailored properties, such as enhanced thermal stability or specific mechanical strengths.

The field of organic electronics relies on materials that can be chemically modified to fine-tune their electronic and physical characteristics. This compound and its derivatives are classified as organic building blocks suitable for these applications. bldpharm.com The reactive sites on the molecule, particularly the bromine atom, can be used to introduce other functional groups through reactions like nucleophilic substitution, paving the way for materials with specific electronic functionalities, such as those needed for coatings and adhesives.

The versatility of β-keto esters is foundational to their use in materials science. They are considered essential synthons due to the presence of two electrophilic carbonyls and two nucleophilic carbons, enabling selective reactions to build complex molecular systems. researchgate.net This reactivity allows for the synthesis of polymers and other materials where the inherent properties of the brominated phenyl ring can be exploited for applications in organic electronics.

Computational Chemistry and Spectroscopic Analysis in Elucidating Reactivity

Understanding the intricate reactivity of this compound is paramount for its effective use in synthesis. Modern computational and spectroscopic techniques provide unparalleled insight into its electronic structure, reaction pathways, and the precise architecture of its derivatives.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving β-keto esters. mdpi.com DFT calculations allow researchers to model reaction pathways and predict their feasibility by calculating the energy of transition states and intermediates. For instance, in cycloaddition reactions, DFT can be used to determine whether a reaction proceeds through a stepwise or concerted mechanism by comparing the energy barriers of the different potential pathways. mdpi.com

A key aspect of the reactivity of β-keto esters is their susceptibility to react with nucleophiles. Conceptual DFT provides reactivity descriptors, such as global electrophilicity and local electrophilic sites, which can quantify this tendency. nih.gov Studies on analogous β-keto esters have utilized DFT at levels like M062x/6-311+G(d,p) to analyze the electronic structure and identify the most likely sites for nucleophilic attack, confirming that these compounds exist primarily in their keto tautomeric form. nih.gov Furthermore, DFT calculations are employed to study the keto-enol tautomerization process, a fundamental aspect of β-dicarbonyl chemistry, revealing the energy barriers and relative stability of the tautomers in different environments. acs.orgnih.gov

Table 1: Application of DFT in Analyzing β-Keto Ester Reactivity

| DFT Application | Information Gained | Relevance to this compound |

|---|---|---|

| Reaction Mechanism Studies | Determination of stepwise vs. concerted pathways in cycloadditions. mdpi.com | Predicts the course of reactions involving the dicarbonyl moiety. |

| Reactivity Descriptor Analysis | Calculation of global and local electrophilicity to predict susceptibility to nucleophiles. nih.gov | Elucidates the reactivity of the two carbonyl carbons. |

| Tautomerization Analysis | Calculation of activation free energy barriers and relative stability of keto-enol forms. acs.org | Understands the equilibrium and reactivity of the molecule's tautomeric forms. |

| Thermodynamic Property Calculation | Determination of properties like bond dissociation energy and ionization potential. nih.gov | Provides a comprehensive profile of chemical reactivity and stability. |

A suite of advanced spectroscopic techniques is essential for the unambiguous characterization of this compound and its derivatives. These methods provide definitive structural confirmation and are crucial for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. ¹H and ¹³C NMR are routinely used to verify molecular structures. For example, in synthesized β-keto esters, characteristic singlet signals in ¹H NMR confirm the presence of the methylene (B1212753) protons adjacent to the carbonyl groups, and these signals help confirm that the compound exists in its keto form. nih.govarkat-usa.org For more complex structures derived from this precursor, advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ¹H-¹³C HMBC experiments establish long-range correlations between protons and carbons, which is critical for piecing together complex molecular skeletons, such as in heterocyclic systems. ipb.pt